molecular formula C14H20O9 B092939 (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate CAS No. 16750-06-4

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate

Cat. No. B092939
CAS RN: 16750-06-4
M. Wt: 332.3 g/mol
InChI Key: KLEORKVJPIJWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of cellulose and has been found to have several interesting properties that make it useful in various fields of study.

Mechanism Of Action

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is a prodrug that can be hydrolyzed to release acetic acid and oxan-2-ylmethyl acetate. The released oxan-2-ylmethyl acetate can then be further hydrolyzed to release oxan-2-ol and acetic acid. The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is still under investigation, but it is believed to be related to the release of oxan-2-ylmethyl acetate and oxan-2-ol.

Biochemical And Physiological Effects

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been found to have several interesting biochemical and physiological effects. It has been shown to be a potent inhibitor of chitinase, an enzyme that is involved in the degradation of chitin. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a biocompatible material that can be easily modified to suit different applications. However, one limitation of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is that it is a prodrug that requires hydrolysis to release its active components, which can complicate experiments.

Future Directions

There are several future directions for the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in scientific research. One potential application is in the development of new drug delivery systems. (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be easily modified to incorporate different drugs and can be targeted to specific tissues or cells. Another potential application is in tissue engineering, where (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a scaffold material for the growth of new tissues. Finally, (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a substrate for enzymatic reactions, which can lead to the development of new biocatalysts for various applications.

Synthesis Methods

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized by the reaction of cellulose with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and isolated using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications such as drug delivery, tissue engineering, and as a substrate for enzymatic reactions. It has been found to be a biocompatible material and can be easily modified to suit different applications.

properties

IUPAC Name

(3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEORKVJPIJWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281021
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate

CAS RN

16750-07-5, 16750-06-4
Record name NSC50805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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